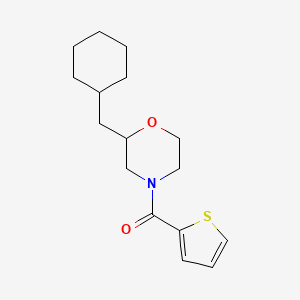
1-(9-anthrylmethyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-anthrylmethyl)-4-ethylpiperazine, also known as ANE, is a chemical compound that has gained significant attention in the field of scientific research. ANE is a piperazine derivative that was first synthesized in 2009. Since then, ANE has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine.
Wirkmechanismus
The mechanism of action of 1-(9-anthrylmethyl)-4-ethylpiperazine is not fully understood. However, it has been shown to inhibit the activity of CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis in cancer cells, and the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(9-anthrylmethyl)-4-ethylpiperazine in lab experiments is its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. However, one of the limitations of using 1-(9-anthrylmethyl)-4-ethylpiperazine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(9-anthrylmethyl)-4-ethylpiperazine. One potential area of research is the development of 1-(9-anthrylmethyl)-4-ethylpiperazine analogs with improved efficacy and reduced toxicity. Another potential area of research is the study of 1-(9-anthrylmethyl)-4-ethylpiperazine in combination with other compounds for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-ethylpiperazine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(9-anthrylmethyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research. 1-(9-anthrylmethyl)-4-ethylpiperazine has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. While there are still many unknowns about the compound, 1-(9-anthrylmethyl)-4-ethylpiperazine shows great potential for future research and application.
Synthesemethoden
The synthesis of 1-(9-anthrylmethyl)-4-ethylpiperazine involves the reaction of 1-(9-anthryl)-4-ethylpiperazine with formaldehyde in the presence of sodium borohydride. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(9-anthrylmethyl)-4-ethylpiperazine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 1-(9-anthrylmethyl)-4-ethylpiperazine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes. 1-(9-anthrylmethyl)-4-ethylpiperazine has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHHDJGISJEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(9-Anthrylmethyl)-4-ethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![3-(1-methyl-2-oxopyrrolidin-3-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6058090.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058176.png)